Lobetyolinin
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Overview
Description
Lobetyolinin is a polyacetylene glycoside primarily isolated from the roots of Codonopsis pilosula . It has a molecular formula of C26H38O13 and a molecular weight of 558.58 g/mol . It is known to have anticancer properties .
Molecular Structure Analysis
The IUPAC name of Lobetyolinin is 2-((4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yloxy)-6-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)methyl)tetrahydro-2H-pyran-3,4,5-triol .Physical And Chemical Properties Analysis
Lobetyolinin is a powder with a molecular weight of 558.58 g/mol . More specific physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Anticancer Properties Lobetyolinin, a component of traditional Chinese medicine, is noted for its anticancer properties. It is particularly effective against various types of cancer, including gastric cancer. Research has revealed its role in down-regulating glutamine metabolism, which contributes to apoptosis and inhibition of tumor growth (Bailly, 2020).
Pharmaceutically Important Characteristics Lobetyolinin influences the pharmacologically important characteristics of Lobelia inflata L., containing multiple secondary metabolites. Studies have shown variations in lobetyolinin content based on geographic region and propagation technology, impacting the pharmacological profile of the plant (Máthé et al., 2009).
Inhibition of Glutamine Metabolism in Cancer The compound has shown significant effects in inhibiting glutamine metabolism in colorectal cancer cells. Its interaction with ASCT2 signaling plays a crucial role in inducing apoptosis and disrupting cancer cell proliferation (He et al., 2020).
Breast Cancer Cell Proliferation Inhibition Lobetyolinin disrupts glutamine uptake in breast cancer cells, leading to apoptosis. This inhibition of ASCT2 is a key mechanism in its anti-cancer effect (Chen et al., 2021).
Gastric Mucosa Protection In experimental models, lobetyolinin has demonstrated protective effects on the gastric mucosa in rats with ethanol-induced gastric ulcers, suggesting its potential for gastrointestinal disorders (Long-Yun, 2008).
Angiogenesis and Neuronal Development Lobetyolinin promotes angiogenesis and leads to vascular morphological malformation, and it also promotes nerve growth in zebrafish embryonic stages. This suggests its potential application in areas like nerve regeneration and vascular development (Wang et al., 2020).
Xanthine Oxidase Activity Lobetyolinin weakly inhibits xanthine oxidase activity, indicating potential use in conditions like hyperuricemia and gout (Yoon & Cho, 2019).
Pharmacokinetics in Rats Comparative pharmacokinetic studies in rats showed significant differences in the bioavailability and elimination half-time of lobetyolinin when administered as pure lobetyolin or as part of Codonopsis pilosula extract, highlighting the complexity of its pharmacological profile (Dong et al., 2021).
- in vitro (Bálványos et al., 2004).
Safety And Hazards
properties
IUPAC Name |
2-[[6-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O13/c1-2-3-4-5-7-10-15(29)16(11-8-6-9-12-27)37-26-24(35)22(33)20(31)18(39-26)14-36-25-23(34)21(32)19(30)17(13-28)38-25/h2-3,8,11,15-35H,6,9,12-14H2,1H3/b3-2+,11-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLSOFWVVAOUJI-FWTOVJONSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C#CC#CC(C(/C=C/CCCO)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420067 |
Source
|
Record name | Lobetyolinin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lobetyolinin | |
CAS RN |
142451-48-7 |
Source
|
Record name | Lobetyolinin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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